molecular formula C9H12ClNO B2927741 (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride CAS No. 2550997-54-9

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride

Cat. No.: B2927741
CAS No.: 2550997-54-9
M. Wt: 185.65
InChI Key: ZURNDQAZTDOHEA-FVGYRXGTSA-N
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Description

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is a chemical compound that features a cyclopropyl group attached to a pyridin-4-yl ring through a methanol linkage, with an additional hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment to Pyridin-4-yl Ring: The cyclopropyl group is then attached to the pyridin-4-yl ring through a nucleophilic substitution reaction.

    Methanol Linkage: The methanol group is introduced via a reduction reaction, where a suitable precursor is reduced to form the methanol linkage.

    Hydrochloride Addition: Finally, the hydrochloride group is added through a simple acid-base reaction, where the compound is treated with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(pyridin-2-yl)methanol
  • Cyclopropyl(pyridin-3-yl)methanol
  • Cyclopropyl(pyridin-4-yl)ethanol

Uniqueness

(S)-Cyclopropyl(pyridin-4-yl)methanol;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(S)-cyclopropyl(pyridin-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9(7-1-2-7)8-3-5-10-6-4-8;/h3-7,9,11H,1-2H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURNDQAZTDOHEA-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=NC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=NC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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